2,4-Dihexyloxybenzeneboronic acid

Overview

Description

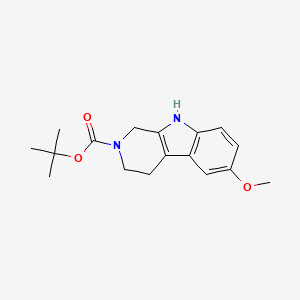

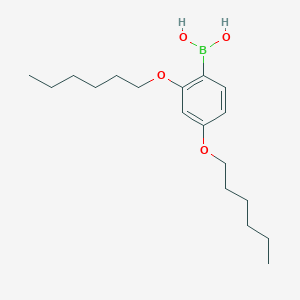

2,4-Dihexyloxybenzeneboronic acid is a chemical compound with the molecular formula C18H31BO4 and a molecular weight of 322.25 . It is also known as (2,4-bis(hexyloxy)phenyl)boronic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with two hexyloxy groups at the 2 and 4 positions and a boronic acid group .Chemical Reactions Analysis

Boronic acids, including this compound, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This property makes them useful in various sensing applications.Scientific Research Applications

Glucose Sensing

2,4-Dihexyloxybenzeneboronic acid derivatives, such as 3-Aminobenzeneboronic acid functionalized graphene quantum dots, have been used in sensitive and selective sensing systems for glucose. This application is crucial in monitoring glucose levels in vivo, such as in the striatum of rats (Qu et al., 2013).

Serum Amino Acids Analysis

The reaction of similar compounds with amino acids has been investigated for serum amino acids assay, highlighting the utility of these compounds in biochemical analysis and diagnostics (Rapp, 1963).

Photolysis in Water Treatment

Derivatives of this compound, like 2,4-Dihydroxybenzoic acid, have been used in the vacuum UV photolysis of water, an important method for the degradation of pollutants in natural waters. This process helps in converting toxic compounds into less harmful substances (Azrague et al., 2012).

Agricultural Herbicide Research

While studies directly involving this compound in agriculture are limited, related compounds like 2,4-dichlorophenoxyacetic acid have been widely researched for their use as herbicides. This research is crucial in understanding the environmental impact and efficacy of such compounds in pest control (Zuanazzi et al., 2020).

Biochemical Protein Studies

2,4-Dinitrofluorobenzene, a compound structurally similar to this compound, has been used as a histochemical reagent to localize some reactive groups of proteins in tissues, demonstrating the utility of these compounds in understanding protein structures and functions (Zerlotti & Engel, 1962).

Carbohydrate Chemistry

Compounds like Benzeneboronic acid and its derivatives have been used to influence the pseudo-equilibria in aqueous alkali between different sugars, proving their importance in carbohydrate chemistry and potential applications in food science (Barker et al., 1973).

Mechanism of Action

Target of Action

The primary target of 2,4-Dihexyloxybenzeneboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The This compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The success of the SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Biochemical Pathways

The biochemical pathways affected by This compound It is known that the compound plays a crucial role in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that the compound is relatively stable and readily prepared .

Result of Action

The result of the action of This compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. It is known that the compound is relatively stable and can be readily prepared , suggesting that it may be robust against various environmental conditions.

Future Directions

Boronic acids, including 2,4-Dihexyloxybenzeneboronic acid, are increasingly being used in diverse areas of research . They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acid research is likely to involve further exploration of these applications.

Properties

IUPAC Name |

(2,4-dihexoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO4/c1-3-5-7-9-13-22-16-11-12-17(19(20)21)18(15-16)23-14-10-8-6-4-2/h11-12,15,20-21H,3-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRQDWVWHWZAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCCCCC)OCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol](/img/structure/B1408421.png)

![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)

![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)